molecular formula C15H12N6O3S B2455978 N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide CAS No. 2034345-98-5

N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide

Cat. No.: B2455978
CAS No.: 2034345-98-5
M. Wt: 356.36
InChI Key: XWHIKTJRYJVMLX-UHFFFAOYSA-N
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Description

N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide is a synthetic organic compound featuring various heterocyclic units. These heterocycles, such as thiophene, oxadiazole, and triazole, contribute to the compound's unique chemical properties, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: Synthesis of 1-(thiophen-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

    • Reagents: : Thiophene-2-carboxylic acid, sodium azide, propargyl alcohol.

    • Conditions: : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) under mild heating and inert atmosphere.

  • Step 2: Formation of 3-(thiophen-2-yl)-1,2,4-oxadiazole-5-amine

    • Reagents: : 1-(thiophen-2-yl)-1H-1,2,3-triazole-4-carboxylic acid, hydroxylamine.

    • Conditions: : Dehydration reaction with heat and presence of catalytic acid.

  • Step 3: Synthesis of N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide

    • Reagents: : 3-(thiophen-2-yl)-1,2,4-oxadiazole-5-amine, furan-2-carboxylic acid chloride.

    • Conditions: : Amidation reaction with a base (e.g., triethylamine) and inert atmosphere.

Industrial Production Methods

In industrial settings, these reactions are often scaled up using continuous flow reactors to ensure better control over reaction parameters and yield. This typically involves:

  • Automation: : Using automated systems for reagent feeding and product collection.

  • Reaction Optimization: : Employing high-throughput screening to optimize conditions for maximum yield.

  • Purification: : Utilizing advanced chromatographic techniques for compound purification on an industrial scale.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The thiophene ring can be oxidized to sulfone derivatives under strong oxidizing conditions (e.g., m-chloroperoxybenzoic acid).

  • Reduction: : Reduction of the triazole ring can lead to the formation of partially hydrogenated derivatives, using catalysts like palladium on carbon.

  • Substitution: : The oxadiazole ring can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions.

Common Reagents and Conditions

  • Oxidation Reagents: : m-Chloroperoxybenzoic acid, hydrogen peroxide.

  • Reduction Reagents: : Hydrogen gas, palladium on carbon.

  • Substitution Reagents: : Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines).

Major Products Formed

  • Oxidation Products: : Thiophene-2-sulfone derivatives.

  • Reduction Products: : Hydrogenated triazole derivatives.

  • Substitution Products: : Halogenated oxadiazole and substituted oxadiazole derivatives.

Scientific Research Applications

N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide has diverse applications, including:

  • Chemistry: : Used as a building block in the synthesis of complex molecules due to its versatile reactivity and stability.

  • Biology: : Investigated for its potential as an antimicrobial and anticancer agent due to its heterocyclic structure.

  • Medicine: : Explored for its drug-like properties, including good bioavailability and target specificity.

  • Industry: : Utilized in material science for the development of organic semiconductors and other advanced materials.

Mechanism of Action

The compound's mechanism of action often involves:

  • Molecular Targets: : Enzymes such as kinases and proteases, which are crucial in various biological pathways.

  • Pathways Involved: : Signal transduction pathways, cellular proliferation, and apoptosis pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-(3-(benzofuran-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)thiophene-2-carboxamide

  • N-(2-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide

  • N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzofuran-2-carboxamide

Uniqueness

Compared to these similar compounds, N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide stands out due to:

  • Heterocyclic Diversity: : The specific combination of thiophene, oxadiazole, and triazole rings offers unique reactivity profiles.

  • Biological Activity: : Enhanced potential in bioactivity assays, particularly in antimicrobial and anticancer studies.

  • Stability: : Greater thermal and chemical stability, making it suitable for industrial applications.

Properties

IUPAC Name

N-[2-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N6O3S/c22-14(11-3-1-7-23-11)16-5-6-21-9-10(18-20-21)15-17-13(19-24-15)12-4-2-8-25-12/h1-4,7-9H,5-6H2,(H,16,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWHIKTJRYJVMLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCCN2C=C(N=N2)C3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N6O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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